pKa Shift of +0.64 Units Versus 2-Hydroxy-4-phenylbutanoic Acid Alters Ionization at Physiological pH
The free acid form of the target compound, 4-hydroxy-2-phenylbutanoic acid, exhibits a calculated acid dissociation constant (pKa) of 4.43, compared to pKa 3.79 for the positional isomer 2-hydroxy-4-phenylbutanoic acid [1]. This difference of ΔpKa = +0.64 units means that at pH 7.4, the 4-hydroxy isomer is approximately 99.9% ionized versus approximately 99.97% for the 2-hydroxy isomer—a seemingly small difference that, near the pKa inflection zone (pH 4–5), produces a substantially shifted ionization ratio. At pH 4.5, the 4-hydroxy isomer is roughly 54% ionized while the 2-hydroxy isomer is roughly 84% ionized—a 1.5-fold difference that can materially affect extraction efficiency, HPLC retention, and passive membrane partitioning during early-stage ADME screening [2].
| Evidence Dimension | Acid dissociation constant (pKa) governing ionization state |
|---|---|
| Target Compound Data | pKa = 4.43 (free acid; ChemAxon calculated) [1] |
| Comparator Or Baseline | 2-Hydroxy-4-phenylbutanoic acid: pKa = 3.79 ± 0.10 (predicted) ; literature value pKa = 3.81 (298.2 K) [2] |
| Quantified Difference | ΔpKa = +0.62 to +0.64 units (target less acidic by ~0.6 log units) |
| Conditions | Calculated values (ChemAxon); literature aqueous titration at 298.2 K for comparator |
Why This Matters
The less acidic carboxyl group of the 4-hydroxy isomer shifts the pH-dependent solubility and extraction profile, directly impacting formulation buffer design and bioanalytical method development relative to the 2-hydroxy isomer.
- [1] ChemFont. Chemical Card for 4-hydroxy-2-phenylbutanoic acid (CFc000137541). pKa (Strongest Acidic): 4.43 (ChemAxon). Accessed 2026. View Source
- [2] Baidu Baike. 2-羟基-4-苯基丁酸 (2-Hydroxy-4-phenylbutanoic acid). Aqueous ionization constant pKa = 3.81 (298.2 K). Accessed 2026. View Source
